

Spectroscopic Profile of 4-Amino-4'-hydroxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-4'-hydroxybenzophenone

Cat. No.: B076200

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Amino-4'-hydroxybenzophenone** (CAS 14963-34-9). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **4-Amino-4'-hydroxybenzophenone** is $C_{13}H_{11}NO_2$, with a molecular weight of 213.23 g/mol. The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Predicted)

Note: Experimentally obtained 1H NMR data for **4-Amino-4'-hydroxybenzophenone** is not readily available in public databases. The following is a predicted spectrum based on computational models and analysis of similar structures. The aromatic region (around 6.5-8.0 ppm) will show complex splitting patterns due to the coupling of protons on the two substituted benzene rings.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.7 - 7.9	Multiplet	2H	Protons ortho to the carbonyl group on the 4-aminophenyl ring
~ 7.6 - 7.8	Multiplet	2H	Protons ortho to the carbonyl group on the 4-hydroxyphenyl ring
~ 6.8 - 7.0	Multiplet	2H	Protons meta to the carbonyl group on the 4-hydroxyphenyl ring
~ 6.6 - 6.8	Multiplet	2H	Protons meta to the carbonyl group on the 4-aminophenyl ring
~ 5.0 - 6.0	Broad Singlet	1H	Phenolic -OH
~ 3.5 - 4.5	Broad Singlet	2H	Amino -NH ₂

¹³C NMR Data

Chemical Shift (ppm)	Assignment
195.5	C=O (Carbonyl)
162.0	C-OH
151.2	C-NH ₂
132.8	CH (aromatic)
131.5	C (quaternary aromatic)
129.8	C (quaternary aromatic)
115.3	CH (aromatic)
113.9	CH (aromatic)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
1630 - 1600	Strong	C=O stretching (ketone)
1600 - 1450	Medium to Strong	Aromatic C=C stretching
1300 - 1200	Strong	C-O stretching (phenol)
1340 - 1250	Medium	C-N stretching (aromatic amine)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
213	100	[M] ⁺ (Molecular Ion)
121	High	[HOC ₆ H ₄ CO] ⁺
93	High	[H ₂ NC ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of the **4-Amino-4'-hydroxybenzophenone** sample was accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- The solution was then transferred into a standard 5 mm NMR tube.

Data Acquisition:

- ^1H and ^{13}C NMR spectra were recorded on a 400 MHz (or higher) spectrometer.
- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- For ^1H NMR, the spectral width was typically 0-15 ppm, and for ^{13}C NMR, it was 0-220 ppm.
- Standard pulse sequences were used for both ^1H (e.g., zg30) and ^{13}C (e.g., zgpg30) acquisitions.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid **4-Amino-4'-hydroxybenzophenone** sample (1-2 mg) was ground into a fine powder using an agate mortar and pestle.
- Approximately 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.
- The sample and KBr were thoroughly mixed and ground together to ensure a homogenous mixture.
- The mixture was then transferred to a pellet press die.
- A pressure of 8-10 tons was applied for several minutes to form a thin, transparent pellet.

Data Acquisition:

- The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of a pure KBr pellet was first recorded.
- The sample pellet was then placed in the sample holder, and the spectrum was recorded typically over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

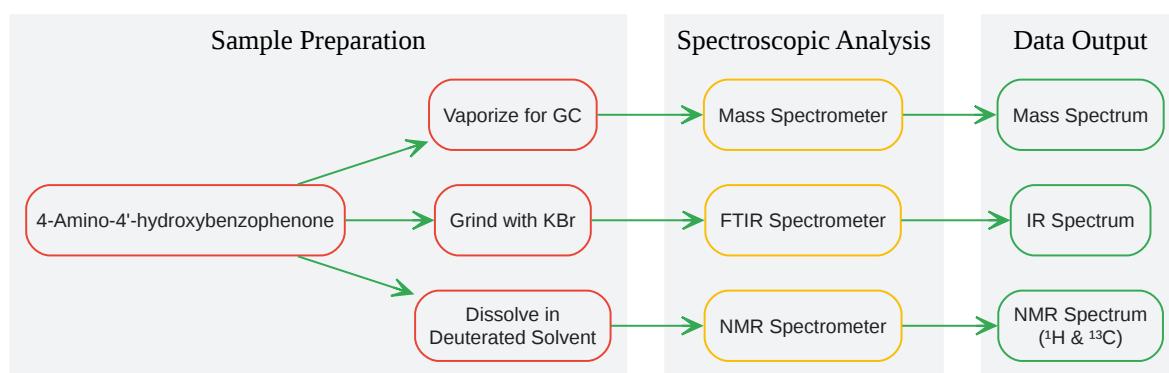
Sample Introduction and Ionization:

- The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- Electron Ionization (EI) was used as the ionization method. In EI, a high-energy electron beam (typically 70 eV) bombards the sample molecules in the gas phase, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection:

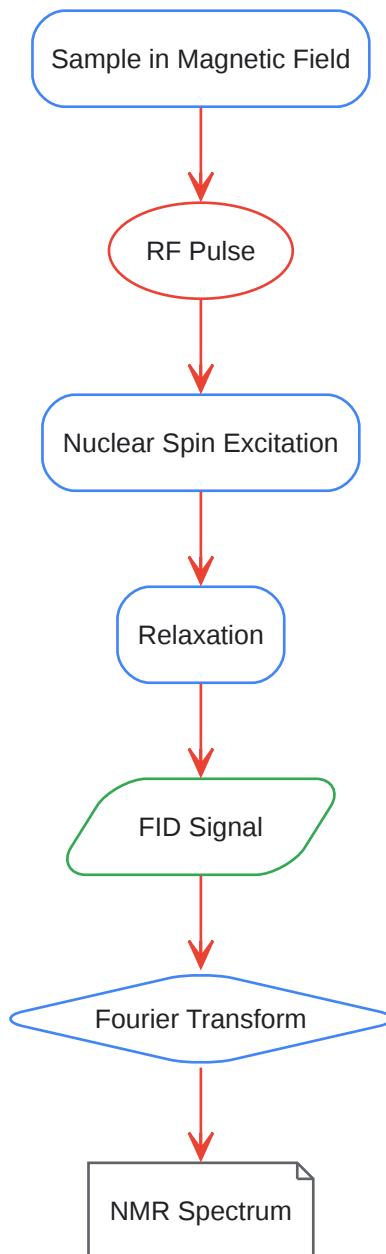
- The ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- A detector, such as an electron multiplier, was used to detect the ions.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations



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Caption: General workflow for obtaining spectroscopic data.



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Caption: Simplified NMR signal generation pathway.

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